molecular formula C19H21N3O3 B2396025 (E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide CAS No. 1798403-61-8

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

Cat. No. B2396025
M. Wt: 339.395
InChI Key: YWILICJUZGUBPH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide” is a chemical compound that is used in scientific research1. It has unique properties that make it applicable in various fields, such as drug discovery, organic synthesis, and material science1.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a furan-3-yl compound with a nicotinoylpiperidin-4-ylmethyl acrylamide. The exact conditions and reagents used would depend on the specific properties of these starting materials.



Molecular Structure Analysis

This compound contains several interesting functional groups, including a furan ring, an acrylamide group, and a piperidine ring attached to a nicotinoyl group. These groups could potentially participate in a variety of chemical reactions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of its various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, while the acrylamide group could participate in nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acrylamide group and the nonpolar furan and piperidine rings.


Scientific Research Applications

Green Synthesis and Biochemical Applications

  • Enantioselective Ene-Reduction : Research highlights the green chemistry approach in synthesizing related furan acrylamide derivatives using microwave radiation and filamentous fungi for ene-reduction, yielding compounds with potential biochemical applications (Jimenez et al., 2019).

Modulation of Biological Pathways

  • Allosteric Modulation of α7 Nicotinic Receptors : Certain furan-2-yl acrylamide derivatives have been found to act as selective positive allosteric modulators of α7 nicotinic acetylcholine receptors, showing potential for anxiolytic-like activities and influencing anxiety-like behavior in animal models (Targowska-Duda et al., 2019).

Anticancer and Antiviral Properties

  • Broad-Spectrum Cytotoxic Agents : The synthesis of focused libraries of acrylamide analogs, including furan derivatives, has led to the identification of compounds with improved cytotoxicity against a range of cancer cell lines, suggesting potential in cancer therapy (Tarleton et al., 2013).
  • Inhibition of SARS Coronavirus Helicase : A furan-acrylamide derivative was identified as an inhibitor of SARS coronavirus helicase, demonstrating potential for antiviral drug development (Lee et al., 2017).

Structural Studies

  • Crystal Structures : Studies on the crystal structures of furan-acrylamide derivatives provide insights into their molecular conformation, aiding in the understanding of their chemical and biological properties (Cheng et al., 2016).

Neuropathic Pain and Memory Enhancement

  • Treatment of Neuropathic Pain : Derivatives of furan-acrylamide have shown potential in decreasing neuropathic pain through modulation of nicotinic acetylcholine receptors, providing a basis for developing new pain management therapies (Arias et al., 2020).
  • Memory Process Enhancement : Some furan-acrylamide compounds have been found to enhance memory processes and stimulate ERK1/2 phosphorylation in mice, indicating potential applications in treating cognitive disorders (Targowska-Duda et al., 2016).

Safety And Hazards

As with any chemical compound, handling “(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

The future research directions for this compound could include further studies to explore its potential applications in fields like drug discovery or material science. It might also be interesting to investigate its synthesis in more detail, or to study its reactivity under various conditions.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, more information or experimental data would be needed. If you have access to any specific studies or data related to this compound, I would be happy to help analyze them.


properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(4-3-16-7-11-25-14-16)21-12-15-5-9-22(10-6-15)19(24)17-2-1-8-20-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,21,23)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWILICJUZGUBPH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-3-yl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

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